1,3,7-Trimethylpyrrolo[1,2-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1,3,7-trimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12N2/c1-7-4-10-9(3)11-8(2)6-12(10)5-7/h4-6H,1-3H3 |
InChI Key |
ILCODDUOHHPBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C(C2=C1)C)C |
Origin of Product |
United States |
The Compound: 1,3,7 Trimethylpyrrolo 1,2 a Pyrazine
Strategic Approaches Utilizing Pyrrole (B145914) and Pyrazine (B50134) Precursors
Building the pyrrolo[1,2-a]pyrazine system often involves fusing a pyrazine ring onto a pyrrole starting material. This can be achieved through various intramolecular and intermolecular cyclization strategies.
One approach to constructing the dihydropyrrolo[1,2-a]pyrazine-1,4-dione scaffold involves an intramolecular cyclization following an initial aldol (B89426) condensation. mdpi.comnih.gov This strategy typically starts with a diketopiperazine, which undergoes a base-catalyzed aldol condensation with an appropriate aldehyde. The resulting adduct is then subjected to an acid-mediated cyclization to furnish the fused pyrrole ring. For instance, diketopiperazines can react with alkynyl aldehydes, and the aldol products subsequently undergo gold-catalyzed cyclization. mdpi.com Similarly, heating aldol adducts in toluene (B28343) with camphorsulfonic acid (CSA) can also effect the cyclization. nih.gov
Table 1: Synthesis of Pyrrolo[1,2-a]pyrazine-1,4-diones via Aldol Condensation and Cyclization This table is interactive and can be sorted by column.
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| Aldol condensation product 4 | Camphorsulfonic acid (CSA), Toluene | 2-Acetyl-2,3-dihydropyrrolo[1,2-a]pyrazine-1,4-dione | - |
| Aldol condensation product 7 | Camphorsulfonic acid (CSA), Toluene | 2-Acetyl-6-methyl-2,3-dihydropyrrolo[1,2-a]pyrazine-1,4-dione | - |
Data sourced from multiple experimental procedures. nih.gov
Domino, or cascade, reactions provide an efficient pathway to complex molecules like pyrrolo[1,2-a]pyrazines by forming multiple chemical bonds in a single synthetic operation. One such method involves the reaction of 1H-pyrrole-2-carbaldehyde with readily synthesized vinyl azides in the presence of a base. nih.govresearchgate.net This process proceeds under relatively mild conditions to afford the pyrrolo[1,2-a]pyrazine core. nih.gov
Another powerful domino annulation approach is a one-pot, sequential three-component reaction involving an α-haloketone, an azide (B81097) (like sodium azide), and an N-substituted pyrrole-2-carboxaldehyde. rsc.org This process facilitates the formation of one C-C and two C-N bonds through a sequence that includes the in situ generation of an α-iminoketone, an intermolecular Mannich reaction, intramolecular imine formation, and subsequent aromatization to yield highly substituted 3,4-diacylpyrrolo[1,2-a]pyrazines. rsc.org
A novel and effective strategy for synthesizing 4-substituted pyrrolo[1,2-a]pyrazines involves the cyclization of enaminones derived from 2-formylpyrroles. mdpi.comresearchgate.net The enaminone precursors are prepared by reacting alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, acetonitriles, or acetophenones with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). mdpi.com The subsequent cyclization of these enaminones is achieved using ammonium (B1175870) acetate (B1210297) as the nitrogen source, often in the presence of a base like lithium carbonate in DMF, to construct the pyrazine ring. mdpi.com
Table 2: Synthesis of 4-Substituted Pyrrolo[1,2-a]pyrazines from Enaminones This table is interactive and can be sorted by column.
| Enaminone Precursor | R Group | Base | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1a | CO₂Me | Li₂CO₃ | 100 | 18 | 4a | 65 |
| 1b | CO₂Et | Li₂CO₃ | 100 | 24 | 4b | 60 |
| 2a | CN | Li₂CO₃ | 80 | 18 | 4c | 71 |
| 2b | CN | Li₂CO₃ | 80 | 18 | 4d | 68 |
| 2c | CN | Li₂CO₃ | 80 | 18 | 4e | 65 |
| 2d | CN | Li₂CO₃ | 80 | 18 | 4f | 62 |
| 3a | COPh | Li₂CO₃ | 120 | 48 | 4g | 55 |
Adapted from research data on the cyclization of 2-formylpyrrole-based enaminones. mdpi.com
Palladium catalysis offers a versatile tool for the synthesis of pyrrolo[1,2-a]pyrazines. A notable method is the palladium-trifluoroacetate-catalyzed carbo-palladation reaction of N-phenacyl pyrrole-2-carbonitriles with aryl boronic acids. bohrium.comresearchgate.net This reaction proceeds smoothly under optimized conditions to produce functionally diverse pyrrolo[1,2-a]pyrazines. bohrium.com The methodology demonstrates a broad substrate scope, particularly with boronic acids containing electron-donating groups. bohrium.com This transformation is believed to involve C-H activation followed by carbopalladation of the nitrile group. researchgate.net The palladium-catalyzed Suzuki cross-coupling reaction has also been employed to functionalize pre-existing 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazines with various aryl groups. nih.gov
N-alkynylpyrroles serve as valuable precursors for the synthesis of the pyrrolo[1,2-a]pyrazine scaffold. For instance, 2-formyl-N-propargylpyrroles can undergo a cascade reaction with ammonium acetate under basic conditions to yield pyrrolo[1,2-a]pyrazines in high yields. rsc.org While this specific example uses a base, related cyclizations of alkynyl precursors often employ Lewis acid catalysis. Gold-catalyzed cyclization of alkynyl aldehydes, which are structurally related, represents a key example of Lewis acid-mediated C-N bond formation to construct fused heterocyclic systems. mdpi.com
Multicomponent and Cascade Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of pyrrolo[1,2-a]pyrazine derivatives.
One such method is a one-pot, three-component synthesis using ethylenediamine, dialkylacetylenedicarboxylates, and β-nitrostyrene derivatives in water, catalyzed by reusable magnetic nanoparticles. ingentaconnect.com Another approach is a scandium-triflate-catalyzed one-pot, three-component coupling of a pyrrole derivative, an amine, and a trialkylphosphite, which forms multiple bonds through a domino Kabachnik–Fields reaction and intramolecular cyclodehydration. rsc.org
Cascade reactions, which involve a series of intramolecular transformations, are also prominent. The condensation of 2-formyl-N-propargylpyrroles with ammonium acetate provides a straightforward cascade route to the pyrrolo[1,2-a]pyrazine core through a sequence of condensation, cyclization, and aromatization. rsc.org These methods are valued for their atom economy and ability to rapidly generate diverse libraries of the target heterocyclic scaffold. mdpi.comingentaconnect.com
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1H-pyrrole-2-carbaldehyde |
| 2-Acetyl-2,3-dihydropyrrolo[1,2-a]pyrazine-1,4-dione |
| 2-Acetyl-6-methyl-2,3-dihydropyrrolo[1,2-a]pyrazine-1,4-dione |
| 2-Acetyl-6-phenyl-2,3-dihydropyrrolo[1,2-a]pyrazine-1,4-dione |
| 3,4-diacylpyrrolo[1,2-a]pyrazine |
| 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine |
| Ammonium acetate |
| Aryl boronic acid |
| Camphorsulfonic acid (CSA) |
| Dialkylacetylenedicarboxylate |
| Diketopiperazine |
| Enaminone |
| Ethylenediamine |
| Lithium carbonate |
| N,N-dimethylformamide dimethyl acetal (DMFDMA) |
| N-phenacyl pyrrole-2-carbonitrile |
| Palladium-trifluoroacetate |
| Scandium triflate |
| Sodium azide |
| Trialkylphosphite |
| Vinyl azide |
| α-haloketone |
Novel Synthetic Pathways for Pyrrolo[1,2-a]pyrazine Derivatives
Recent innovations in organic synthesis have led to several effective strategies for constructing the pyrrolo[1,2-a]pyrazine core. These methods often aim to build molecular complexity rapidly from readily available starting materials.
One notable approach involves a tandem post-Ugi cyclization followed by a gold(I)-catalyzed annulation. acs.org This two-step process begins with an Ugi multicomponent reaction to assemble a functionalized acyclic precursor. Subsequent treatment with trifluoroacetic acid (TFA) mediates a cyclization to form a dihydropyrazinone intermediate. The key step is the gold(I)-catalyzed annulation, which proceeds with high regioselectivity to construct the fused γ-lactam ring, yielding densely functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones in good to excellent yields. acs.org The regioselectivity of the gold-catalyzed step is attributed to the interaction between the soft electrophilic gold-activated alkyne and the soft nucleophilic C-5 position of the dihydropyrazinone ring. acs.org
Another innovative strategy expands the chemical space of pyrrolo[1,2-a]pyrazine derivatives through regiodivergent electrophilic acylation and subsequent aldol condensation. nih.govacs.org This method allows for the creation of a chemical library with diverse substitution patterns, which is crucial for structure-activity relationship studies. nih.gov
Furthermore, new synthetic routes have been developed starting from pyrrole-based precursors. For instance, pyrrolo[1,2-a]pyrazines can be synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate. researchgate.net This approach provides a straightforward method for accessing the core structure. A different pathway begins with pyrrole itself, establishing a new synthesis of the fundamental pyrrolo[1,2-a]pyrazine system, which can then be further functionalized. acs.org
These novel pathways offer significant advantages in terms of efficiency, diversity, and the ability to generate complex molecular architectures.
Table 1: Overview of Selected Novel Synthetic Pathways
| Method | Key Reactions | Starting Materials | Products | Key Advantages |
|---|---|---|---|---|
| Tandem Ugi/Gold-Catalyzed Annulation acs.org | Ugi multicomponent reaction, TFA-mediated cyclization, Gold(I)-catalyzed annulation | Aminoacetaldehyde dimethylacetal, alkynoic acids, etc. | Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones | High efficiency, good to excellent yields, high regioselectivity. |
| Regiodivergent Acylation/Aldol Condensation nih.govacs.org | Electrophilic acylation, Aldol condensation | Pyrrolo[1,2-a]pyrazine core | Diversely substituted pyrrolo[1,2-a]pyrazines | Expansion of chemical library, distinctive substitution patterns. |
| Enaminone Cyclization researchgate.net | Cyclization of enaminones | 2-formylpyrrole-based enaminones | Pyrrolo[1,2-a]pyrazines | Straightforward access to the core structure. |
Stereoselective Synthesis and Chirality in Pyrrolo[1,2-a]pyrazine Analogues
The introduction of chirality into the pyrrolo[1,2-a]pyrazine framework is of paramount importance, as the specific stereochemistry of a molecule can be critical to its biological activity. researchgate.netresearchgate.net Consequently, the development of stereoselective synthetic methods has been a major focus.
A highly effective method for the enantioselective synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines is the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. nih.gov This reaction utilizes N-aminoethylpyrroles and various aldehydes, catalyzed by a chiral phosphoric acid, to produce the desired chiral products in high yields and with high enantioselectivities. nih.gov This strategy represents an efficient and direct route to these medicinally relevant chiral structures. nih.gov
Asymmetric hydrogenation is another powerful tool for establishing stereocenters in this heterocyclic system. researchgate.net The direct asymmetric hydrogenation of 3,4-dihydropyrrolo[1,2-a]pyrazines has been successfully achieved with high yields (up to 99%) and excellent enantioselectivity (up to 95% ee). researchgate.net This method is noted for its high atom economy and mild reaction conditions. researchgate.net
In addition to enantioselective methods, diastereoselective reactions have also been explored. For example, the reduction of a pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione derivative using palladium on carbon (Pd-C) under a hydrogen atmosphere resulted in the formation of the corresponding tetrahydropyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione as a diastereoselective product. acs.org The relative stereochemistry of the resulting product was confirmed through advanced NMR techniques, specifically 2D-NOESY correlations. acs.org The influence of stereochemistry on the biological activity of these compounds has been noted, underscoring the importance of such synthetic control. researchgate.net
Table 2: Examples of Stereoselective Syntheses
| Method | Catalyst/Reagent | Substrate Type | Product Type | Stereochemical Outcome |
|---|---|---|---|---|
| Asymmetric Intramolecular aza-Friedel-Crafts nih.gov | Chiral phosphoric acid | N-aminoethylpyrroles, Aldehydes | Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines | High enantioselectivity |
| Asymmetric Hydrogenation researchgate.net | [Ir(COD)Cl]2 / Cy-WalPhos ligand | 3,4-Dihydropyrrolo[1,2-a]pyrazines | Chiral tetrahydropyrrolo[1,2-a]pyrazines | Up to 99% yield, up to 95% ee |
| Diastereoselective Reduction acs.org | Pd-C, H2 | Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione | Tetrahydropyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione | Diastereoselective, relative stereochemistry confirmed by 2D-NOESY |
Chemical Reactivity and Mechanistic Investigations of 1,3,7 Trimethylpyrrolo 1,2 a Pyrazine
Electrophilic Substitution Reactions on Methyl Groups and Ring Systems
Electrophilic attack is a key reaction pathway for the pyrrolo[1,2-a]pyrazine (B1600676) core. The regioselectivity of these reactions is highly dependent on the substitution pattern of the heterocyclic system. For instance, in electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines, the position of the incoming electrophile is directed by the substituents at the C1 and C3 positions. When a methyl group is present at the C1 position, electrophilic acylation tends to occur at the C6 position. Conversely, with a methyl or aryl group at the C3 position and no substituent at C1, the C8 position is favored for acetylation. semanticscholar.org Vilsmeier-Haack formylation, however, consistently occurs at the C6 position, regardless of the substitution at C1 or C3. semanticscholar.org
Nitration of the pyrrolo[1,2-a]pyrazine system has also been explored, leading to the formation of nitro derivatives. osi.lv The precise location of nitration on the 1,3,7-trimethyl substituted ring would be influenced by the directing effects of the three methyl groups.
While reactions on the heterocyclic ring are more commonly studied, the methyl groups themselves can potentially undergo electrophilic substitution under specific conditions, such as free-radical halogenation, although literature specifically detailing this for 1,3,7-trimethylpyrrolo[1,2-a]pyrazine is scarce.
Table 1: Regioselectivity of Electrophilic Acylation on Substituted Pyrrolo[1,2-a]pyrazines
| Substituent at C1 | Substituent at C3 | Major Acetylation Product | Major Formylation Product |
| H | Methyl or Aryl | C8-acetylated | C6-formylated |
| Methyl | Aryl or Methyl | C6-acetylated | C6-formylated |
Nucleophilic Attack Pathways Involving Pyrazine (B50134) Nitrogen Atoms
The pyrazine ring of the pyrrolo[1,2-a]pyrazine system is relatively electron-deficient, making it susceptible to nucleophilic attack. The nitrogen atoms in the pyrazine ring can be quaternized, which in turn activates the ring system for subsequent reactions. nih.govacs.org
In related systems, such as 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines, nucleophilic attack by O- and N-nucleophiles has been observed to occur at the trifluoromethyl group, leading to its transformation into amide and amidine groups, accompanied by aromatization of the dihydropyrazine (B8608421) ring. researchgate.net While this does not directly involve the pyrazine nitrogens as the initial point of attack, it demonstrates the susceptibility of substituted pyrrolo[1,2-a]pyrazine systems to nucleophilic reactions.
Direct nucleophilic attack on the pyrazine nitrogen atoms of this compound would likely lead to the formation of quaternary salts, which can then serve as intermediates for further transformations.
Cycloaddition Reactions (e.g., with Dimethyl Acetylenedicarboxylate)
The pyrrolo[1,2-a]pyrazine system can participate in cycloaddition reactions. Specifically, the formation of N-ylides from the quaternization of the non-bridgehead nitrogen allows for 1,3-dipolar cycloaddition reactions with suitable dipolarophiles. nih.govacs.org This reactivity opens pathways to more complex fused heterocyclic systems.
While specific studies on the cycloaddition of this compound with dimethyl acetylenedicarboxylate (B1228247) are not extensively documented, related heterocyclic systems undergo formal [2+2+2] cycloaddition reactions with diethyl acetylenedicarboxylate. This suggests that this compound could potentially react in a similar manner, leading to the formation of novel polycyclic structures.
Functional Group Interconversions and Derivatization Strategies
The functionalization of the this compound core can be achieved through various derivatization strategies. The introduction of acyl groups via electrophilic substitution, as discussed in section 3.1, provides a handle for further functional group interconversions. For example, a ketone can be reduced to an alcohol, which can then be subjected to a variety of other transformations.
The methyl groups on the ring can also be functionalized. For instance, oxidation of the side-chain methyl groups on 1,6-substituted pyrrolo[1,2-a]pyrazines has been reported. osi.lv This suggests that the methyl groups of this compound could be oxidized to aldehydes or carboxylic acids, providing another avenue for derivatization.
Protonation and Deuteration Studies
The basicity of the pyrazine nitrogen atoms makes them susceptible to protonation. Studies on the parent pyrrolo[1,2-a]pyrazine have shown that it can be readily protonated. nih.govacs.org In the case of this compound, the electron-donating methyl groups would be expected to increase the basicity of the pyrazine nitrogens, facilitating protonation.
Ring-Opening and Rearrangement Mechanisms
The pyrrolo[1,2-a]pyrazine ring system can undergo ring-opening and rearrangement reactions under certain conditions. For example, peracid oxidation of some pyrrolo[2,3-b]pyrazines can lead to ring-opened products. rsc.org In the context of dihydropyrrolo[1,2-a]pyrazinones, ring-opening and ring-closure reactions are key steps in their synthesis and interconversion. mdpi.com
Rearrangements, such as the Smiles rearrangement, have been observed in the synthesis of related fused pyrrolo[1,2-a]pyrazine systems. nih.gov These types of rearrangements often involve intramolecular nucleophilic aromatic substitution. While direct evidence for ring-opening and rearrangement of this compound is limited, the inherent strain and electronic properties of the fused ring system suggest that such transformations could be induced under appropriate thermal or chemical conditions.
Transition-Metal Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki, Buchwald Hartwig)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. utwente.nlrsc.orgrsc.org While specific examples for this compound are not extensively reported, the general reactivity of pyrazines in such reactions suggests that this compound could be a viable substrate.
To perform these coupling reactions, a leaving group, typically a halogen, is required on the ring. Halogenation of the this compound core would be the first step. Given the directing effects of the methyl groups, halogenation would likely occur at one of the unsubstituted positions of the pyrazine or pyrrole (B145914) ring.
Once a halogenated derivative is obtained, it could potentially undergo:
Sonogashira coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond.
Suzuki coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.
Buchwald-Hartwig amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a carbon-nitrogen bond.
The success of these reactions would depend on the specific reaction conditions and the position of the halogen on the pyrrolo[1,2-a]pyrazine ring.
Advanced Spectroscopic Characterization and Structural Elucidation of 1,3,7 Trimethylpyrrolo 1,2 a Pyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the proton and carbon skeletons.
One-dimensional NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum of 1,3,7-trimethylpyrrolo[1,2-a]pyrazine is expected to show distinct signals for the aromatic protons on the pyrrolo[1,2-a]pyrazine (B1600676) core and the protons of the three methyl groups. The chemical shifts (δ) are influenced by the electron density and anisotropic effects of the heterocyclic rings. The aromatic protons will appear in the downfield region, while the methyl protons will be found in the upfield region.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display signals corresponding to the carbons of the heterocyclic rings and the methyl groups. The chemical shifts of the ring carbons are indicative of their position within the aromatic system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 6.5 - 6.8 | - |
| H-4 | 7.5 - 7.8 | - |
| H-5 | 6.8 - 7.1 | - |
| H-6 | 7.0 - 7.3 | - |
| 1-CH₃ | 2.4 - 2.6 | 15 - 20 |
| 3-CH₃ | 2.3 - 2.5 | 18 - 23 |
| 7-CH₃ | 2.5 - 2.7 | 20 - 25 |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. wikipedia.orgslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, COSY would show cross-peaks between adjacent aromatic protons on the rings, confirming their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu This is particularly useful for determining the position of substituents. For instance, NOESY correlations would be expected between the protons of the methyl groups and the nearby protons on the heterocyclic rings, confirming the 1, 3, and 7 positions of methylation.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com An HSQC experiment would definitively link the proton signals of each methyl group to its corresponding carbon signal and each aromatic proton to its respective ring carbon. youtube.com When combined with a DEPT (Distortionless Enhancement by Polarization Transfer) pulse sequence, it can also distinguish between CH, CH₂, and CH₃ groups.
Mass Spectrometry for Molecular Structure Confirmation (GC-MS, HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.
GC-MS (Gas Chromatography-Mass Spectrometry): In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would show a molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion, provides a fingerprint that can help confirm the structure.
HRMS (High-Resolution Mass Spectrometry): HRMS measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the precise elemental formula of the molecular ion, distinguishing it from other compounds that may have the same nominal mass. This is a definitive method for confirming the chemical formula of the compound.
Table 2: Mass Spectrometry Data for this compound
| Technique | Information Provided | Expected Value |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂ | - |
| Nominal Mass | 160 amu | - |
| HRMS (Exact Mass) | Elemental Composition Confirmation | 160.1000 |
| GC-MS (M⁺ Peak) | Molecular Ion | m/z = 160 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. usask.ca FT-IR and FT-Raman are complementary techniques. usask.ca
FT-IR (Fourier Transform Infrared) Spectroscopy: FT-IR measures the absorption of infrared radiation by the molecule, which excites vibrational modes such as stretching and bending. Key absorptions for this compound would include C-H stretching from the aromatic rings and methyl groups, C=C and C=N stretching within the heterocyclic core, and various C-H bending vibrations.
FT-Raman Spectroscopy: FT-Raman involves the inelastic scattering of laser light. usask.ca It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would complement the FT-IR data, providing stronger signals for the aromatic ring vibrations.
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | 2850 - 3000 |
| C=C / C=N Ring Stretch | 1450 - 1650 | 1450 - 1650 |
| C-H In-plane Bend | 1000 - 1300 | 1000 - 1300 |
Optical Spectroscopy for Electronic Structure Analysis (UV-Vis, Fluorescence)
Optical spectroscopy provides insights into the electronic transitions within the molecule.
UV-Vis (Ultraviolet-Visible) Spectroscopy: This technique measures the absorption of UV and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Aromatic systems like pyrrolo[1,2-a]pyrazine typically exhibit strong absorptions due to π → π* transitions. The position and intensity of the absorption maxima (λ_max) are characteristic of the conjugated π-system.
Fluorescence Spectroscopy: Some molecules, after absorbing light, will emit light of a longer wavelength as the excited electrons return to the ground state. The fluorescence spectrum can provide additional information about the electronic structure and environment of the molecule. The presence and characteristics of fluorescence depend on the rigidity and nature of the aromatic system.
Advanced Analytical Techniques for Structural Information (e.g., Pyrolysis GC-MS for related N-heterocycles)
For complex materials or for obtaining further structural detail, advanced techniques can be employed.
Pyrolysis GC-MS: This technique involves thermally decomposing a sample at high temperatures in an inert atmosphere, followed by separation and identification of the resulting smaller fragments by GC-MS. csic.es While typically used for polymers and complex non-volatile materials, it can be applied to understand the fragmentation pathways of N-heterocycles. csic.esunibo.it The pattern of pyrolysis products can be correlated with the structure of the parent molecule, providing clues about the strength of different bonds and the stability of the heterocyclic rings. unibo.it For this compound, pyrolysis would likely yield fragments such as methylated pyridines, pyrroles, and pyrazines, helping to piece together the original fused-ring structure. unibo.it
Computational Chemistry and Theoretical Modeling of 1,3,7 Trimethylpyrrolo 1,2 a Pyrazine
Molecular Dynamics (MD) Simulations:
No studies employing MD simulations to investigate the dynamic behavior of 1,3,7-Trimethylpyrrolo[1,2-a]pyrazine in any environment were identified.
Thermodynamic Parameter Calculations:
Calculations regarding thermodynamic parameters such as the enthalpies of combustion, formation, or sublimation for this compound are absent from the scientific literature.
While research exists on other derivatives of the pyrrolo[1,2-a]pyrazine (B1600676) scaffold, the strict requirement to focus solely on the 1,3,7-trimethyl substituted version cannot be met due to the lack of specific data. Future computational studies may address this knowledge gap, but at present, the requested detailed analysis cannot be provided.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein, offering insights into the binding affinity and the nature of the interactions at the molecular level.
While specific molecular docking studies on this compound are not readily found, research on analogous pyrrolo[1,2-a]pyrazine derivatives provides a strong indication of their potential binding modes and targets. A notable target for this class of compounds is the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane that is a promising target for neuropsychotropic drugs. nih.govdntb.gov.ua
Studies on a series of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides have demonstrated their ability to bind to the TSPO active site. researchgate.net These studies reveal key interactions that are likely relevant for the binding of other pyrrolo[1,2-a]pyrazine derivatives. The core pyrrolo[1,2-a]pyrazine scaffold typically orients within the binding pocket to facilitate favorable interactions with key amino acid residues.
Key interactions observed for pyrrolo[1,2-a]pyrazine derivatives with the TSPO receptor include:
π-π Stacking: Interactions with aromatic residues such as Tryptophan (Trp) 107 and Trp143 are crucial for the stable binding of the heterocyclic ring system. researchgate.net
Hydrophobic Interactions: The binding pocket of TSPO is largely hydrophobic, and interactions with residues like Leucine (Leu) 49, Trp53, and Leu114 contribute significantly to the binding affinity. researchgate.net
Additional Interactions: Depending on the substituents, other interactions such as cation-π interactions with residues like Histidine (His) 43 or Phenylalanine (Phe) 146 can also occur. researchgate.net
Another study involving a derivative, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, investigated its interaction with a modeled SDR protein FOXG_00472. This study reported a docking score of -6.593 kcal/mol and a binding free energy (ΔG bind) of -28.53 kcal/mol, indicating a favorable interaction.
| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides | TSPO | Trp107, Trp143 | π-π Stacking | researchgate.net |
| N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides | TSPO | Leu49, Trp53, Leu114 | Hydrophobic | researchgate.net |
| N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides | TSPO | His43, Phe146 | Cation-π | researchgate.net |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | SDR protein FOXG_00472 | Not specified | Favorable binding |
Quantitative Structure-Activity Relationship (QSAR) Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for their biological effects.
While a specific QSAR model for this compound has not been detailed in the available literature, a 3D-QSAR study on a series of phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives as mGluR5 antagonists offers valuable insights into the development of such models for this chemical class. asianpubs.org This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA) to build predictive models.
The statistical results of the developed models were robust, indicating their predictive capability:
CoMFA Model: This model yielded a leave-one-out cross-validation coefficient (Q²) of 0.53, a non-cross-validated correlation coefficient (R²ncv) of 0.92, and a predicted correlation coefficient (R²pre) of 0.80. The standard error of estimate (SEE) was 0.26, and the standard error of prediction (SEP) was 0.44. asianpubs.org
CoMSIA Model: The CoMSIA model showed a Q² of 0.51, an R²ncv of 0.85, and an R²pre of 0.80. The SEE and SEP were 0.36 and 0.42, respectively. asianpubs.org
The contour maps generated from these models provided crucial information about the structural requirements for enhanced antagonist activity:
Electrostatic Fields: The models suggested that electropositive groups on the aryl substituent are beneficial for activity. asianpubs.org
Steric Fields: The analysis indicated that bulky substituents at certain positions are not favored for interaction with the mGluR5 receptor. asianpubs.org
Hydrogen Bond Donor/Acceptor Fields: The presence of a hydrogen bond acceptor in a specific region of the molecule was found to lead to higher activity. asianpubs.org
Hydrophobic Fields: The models highlighted that hydrophilic groups in certain positions could improve biological activity. asianpubs.org
These findings from a related series of compounds underscore the importance of specific steric, electronic, and hydrophobic properties in determining the biological activity of pyrrolo[1,2-a]pyrazine derivatives. A similar QSAR approach for this compound would involve calculating various molecular descriptors and correlating them with a measured biological activity to develop a predictive model for its interactions and efficacy.
| QSAR Model | Q² | R²ncv | R²pre | SEE | SEP | Reference |
| CoMFA | 0.53 | 0.92 | 0.80 | 0.26 | 0.44 | asianpubs.org |
| CoMSIA | 0.51 | 0.85 | 0.80 | 0.36 | 0.42 | asianpubs.org |
Biological Activities and Mechanistic Insights of Pyrrolo 1,2 a Pyrazine Derivatives
Anti-Infective Properties and Mechanisms of Action of 1,3,7-Trimethylpyrrolo[1,2-a]pyrazine
Antimicrobial Activity (Antibacterial, Antiviral)
No studies were identified that investigated the antibacterial or antiviral activity of this compound. While the broader class of pyrrolo[1,2-a]pyrazine (B1600676) derivatives has shown potential antimicrobial effects, these findings are not specific to the 1,3,7-trimethyl analog. researchgate.net
Antifungal Activity and Molecular Targets (e.g., HMGR Inhibition in Candida species)
There is no available research on the antifungal activity or the potential molecular targets, such as HMGR inhibition, of this compound. Studies on other pyrrolo[1,2-a]pyrazine derivatives have indicated potential antifungal properties, but this cannot be attributed to the specific compound of interest. ekb.egresearchgate.net
Antiparasitic Effects
The scientific literature lacks any data concerning the antiparasitic effects of this compound.
Anti-Inflammatory Activities and Signaling Pathways of this compound
No research has been published detailing the anti-inflammatory activities or the associated signaling pathways of this compound. While some pyrrolo[1,2-a]pyrazine derivatives have been synthesized and shown to possess moderate in vitro anti-inflammatory effects, this information is not applicable to the 1,3,7-trimethyl substituted compound. psu.edu
Antioxidant Mechanisms of this compound
There are no studies available that have evaluated the antioxidant mechanisms or capacity of this compound. The antioxidant properties identified in other derivatives, such as pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, are specific to those molecular structures. nih.govnih.govresearchgate.net
Kinase Inhibitory Activities and Associated Cellular Pathways (e.g., c-Met, VEGFR) of this compound
The potential for this compound to act as a kinase inhibitor, including its effects on cellular pathways involving kinases like c-Met and VEGFR, has not been investigated in any published research. The kinase inhibitory activity reported for other pyrrolopyrazine scaffolds is not transferable to this specific compound. ajchem-a.comgoogleapis.com
Receptor Modulation and Binding Studies (e.g., mGluR5 Antagonism)
The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G-protein coupled receptor that has been a target for the development of treatments for various neurological and psychiatric disorders. A number of pyrrolo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their potential as mGluR5 antagonists.
One notable series of derivatives are the phenylethynyl-pyrrolo[1,2-a]pyrazines. These compounds have been identified as potent and selective non-competitive antagonists of the mGluR5 receptor. Structure-activity relationship (SAR) studies on these derivatives have provided insights into the structural requirements for potent antagonism. For instance, the substitution pattern on the phenylethynyl group and the pyrrolo[1,2-a]pyrazine core has been shown to significantly influence the antagonist activity.
Computational modeling studies, such as 3D-QSAR, have been employed to further understand the interaction between these pyrrolo[1,2-a]pyrazine derivatives and the mGluR5 receptor. These studies have helped to elucidate the key structural features that are crucial for high-affinity binding and antagonist activity. The insights gained from these studies are valuable for the design of novel and more potent mGluR5 antagonists based on the pyrrolo[1,2-a]pyrazine scaffold.
| Derivative Class | Receptor Target | Activity |
| Phenylethynyl-pyrrolo[1,2-a]pyrazines | mGluR5 | Potent and selective non-competitive antagonists |
Insect Deterrence Mechanisms
While direct studies on the insect deterrence mechanisms of this compound are not available, some related pyrrolopyrazinone and hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have been reported to exhibit insecticidal or insect feeding deterrent properties.
One well-known example from a related class of compounds is peramine (B34533), a pyrrolopyrazinone natural product, which acts as a potent insect feeding deterrent. mdpi.com The mechanism of action for peramine involves its ability to deter feeding by various insect species, thereby protecting the host plant from herbivory.
Furthermore, a derivative identified as 3-isobutyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione has been reported to possess insecticidal properties. researchgate.net The precise mechanisms through which these pyrrolo[1,2-a]pyrazine derivatives exert their insect deterrent or insecticidal effects are not fully elucidated but are of interest for the development of new pest management agents. These compounds may act on various molecular targets within the insect nervous system or other physiological pathways.
| Compound/Derivative Class | Reported Activity |
| Peramine (a pyrrolopyrazinone) | Insect feeding deterrent mdpi.com |
| 3-isobutyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | Insecticidal properties researchgate.net |
Natural Occurrence and Biosynthetic Pathways of Pyrrolo 1,2 a Pyrazines
Isolation from Microbial Sources (e.g., Bacillus species from marine environments)
Microorganisms, particularly those from unique ecological niches like marine environments, are a prolific source of bioactive secondary metabolites, including various pyrrolo[1,2-a]pyrazine (B1600676) derivatives. Bacteria of the genus Bacillus have been frequently identified as producers of these compounds.
A notable example is the isolation of pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro from a novel marine bacterium, Bacillus tequilensis MSI45. This bacterium was sourced from the marine sponge Callyspongia diffusa nih.govrsc.orgresearchgate.net. Similarly, other Bacillus species isolated from the Lakshadweep archipelago have been shown to produce this same compound, which exhibits antioxidant properties researchgate.net.
Research has also extended to soil-dwelling microbes. A strain of Bacillus cereus (KSAS17), isolated from a potato rhizosphere, was found to produce pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) as its primary secondary metabolite with antifungal activity ekb.eg. Another novel Bacillus species, strain JS6, isolated from soil in Sudan, produced a distinctive antifungal derivative, 5,10-diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazine academicjournals.orgresearchgate.net.
Beyond Bacillus, other microbial genera are also known producers. Streptomyces species, renowned for their ability to synthesize a wide array of secondary metabolites, contribute to the natural diversity of pyrrolopyrazines. A Streptomyces strain isolated from mangrove soil was reported to produce pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro nih.gov. Specifically, the novel species Streptomyces mangrovisoli MUSC 149T, also isolated from mangrove soil, was identified as a source of this compound frontiersin.org. Furthermore, Streptomyces sp. VITMK1 from mangrove soil sediment produces a diketopiperazine derivative, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) scispace.comresearchgate.net.
Table 1: Examples of Pyrrolo[1,2-a]pyrazine Derivatives from Microbial Sources
| Compound Name | Microbial Source | Environment |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Bacillus tequilensis MSI45 | Marine (Sponge-associated) nih.govrsc.org |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Bacillus sp. | Marine researchgate.net |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Bacillus cereus KSAS17 | Soil (Rhizosphere) ekb.eg |
| 5,10-Diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazine | Bacillus sp. JS6 | Soil academicjournals.orgresearchgate.net |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Streptomyces mangrovisoli | Soil (Mangrove) frontiersin.org |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Streptomyces sp. VITMK1 | Soil (Mangrove) scispace.comresearchgate.net |
Detection in Natural Products from Various Organisms (Plants, Soil, Marine Life)
The pyrrolopyrazine scaffold is a recurring structural motif in natural products isolated from a wide range of organisms. Their detection spans across microbes, plants, and marine life, highlighting their widespread distribution in nature researchgate.net.
As detailed in the previous section, marine and soil microorganisms are well-documented sources. Marine environments, including sponge-associated bacteria and mangrove sediments, harbor Bacillus and Streptomyces species that synthesize these compounds nih.govfrontiersin.orgscispace.com. Soil ecosystems, from agricultural rhizospheres to general soil samples, have also yielded Bacillus strains producing unique pyrrolopyrazine derivatives ekb.egacademicjournals.org. The isolation of these compounds from such diverse microbial habitats underscores their ecological significance.
Formation Pathways via Maillard Reactions and Fermentation Processes
Pyrrolopyrazines, along with other pyrazine (B50134) derivatives, are commonly formed through two major pathways: the Maillard reaction and microbial fermentation mdpi.com. These processes are particularly important in the development of flavors and aromas in processed foods.
The Maillard reaction is a non-enzymatic browning reaction that occurs between an amine (typically from an amino acid) and a reducing sugar upon heating perfumerflavorist.comperfumerflavorist.com. This complex cascade of reactions generates a plethora of heterocyclic compounds, including pyrazines, pyrroles, and pyridines, which are responsible for the characteristic flavors of roasted, toasted, and baked foods perfumerflavorist.comperfumerflavorist.com. The formation of the pyrazine ring is a hallmark of the Maillard reaction, with bicyclic products like pyrrolopyrazines also being reported among the volatiles researchgate.net. The specific pyrazines formed depend on the precursor amino acids and sugars involved perfumerflavorist.com.
Fermentation is another significant route to pyrazine production. Certain microorganisms, particularly Bacillus species, are known to produce a variety of alkylpyrazines during fermentation processes nih.gov. For example, Bacillus subtilis cultures isolated from natto (fermented soybeans) have demonstrated the ability to biosynthesize a range of compounds including 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine (B1682967) nih.gov. This biological pathway is an environmentally friendly alternative to chemical synthesis for producing these valuable flavor compounds nih.gov.
Biosynthesis from Amino Acid Precursors and Amadori Compounds
The biosynthesis of the pyrazine core structure is intricately linked to amino acid metabolism. In both Maillard reactions and biological pathways, amino acids provide the essential nitrogen atoms for the heterocyclic ring.
In the context of the Maillard reaction, the initial step is the condensation of an amino acid with a sugar to form an N-substituted glycosylamine, which then rearranges to an Amadori compound. Through a series of further reactions, including the Strecker degradation of amino acids in the presence of α-dicarbonyl compounds (also derived from sugar degradation), α-aminocarbonyl intermediates are formed researchgate.netnih.gov. These reactive intermediates are key precursors to pyrazines. They can self-condense or react with other intermediates, ultimately leading to the formation of a dihydropyrazine (B8608421) ring, which then oxidizes to the stable aromatic pyrazine ring nih.gov. The specific substituents on the pyrazine ring are often derived from the side chains of the amino acid precursors and the structure of the carbonyl compounds nih.gov.
Biomimetic synthesis studies have further illuminated these pathways. For instance, 2,5-disubstituted pyrazine natural products can be synthesized through the dimerization of α-amino aldehydes, which are derived directly from amino acids rsc.org. This demonstrates a viable biosynthetic route where two amino acid-derived units condense to form the pyrazine skeleton rsc.org. The thermal degradation of specific amino acids like serine and threonine has been shown to generate α-aminocarbonyl intermediates that lead directly to the formation of various pyrazines nih.gov.
Advanced Research Applications and Future Perspectives of 1,3,7 Trimethylpyrrolo 1,2 a Pyrazine
Design and Development of Novel Medicinal Agents Based on the Pyrrolo[1,2-a]pyrazine (B1600676) Scaffold
The pyrrolo[1,2-a]pyrazine framework is a cornerstone in the development of novel therapeutic agents due to its versatile pharmacological activities. researchgate.netresearchgate.net This scaffold has been successfully employed to create compounds targeting a wide range of diseases.
Anticonvulsants: Chiral derivatives of pyrrolo[1,2-a]pyrazine with aromatic substituents at the C-4 position have been synthesized and evaluated for their in vivo efficacy in animal models of epilepsy. nih.gov These compounds have shown high activity in maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests. nih.gov
Anticancer Agents: The pyrrolo[1,2-a]pyrazine chemical space has been expanded to create libraries of compounds with potential anticancer properties. nih.gov Certain derivatives have demonstrated the ability to inhibit the viability of human lymphoma U937 cells. nih.gov The related 5H-pyrrolo[2,3-b]pyrazine scaffold has also been a foundation for developing potent Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors for cancer therapy. mdpi.com Furthermore, the broader pyrrolo[2,1-f] researchgate.netnih.govmdpi.comtriazine scaffold, a related bridgehead nitrogen heterocycle, is integral to several FDA-approved kinase inhibitors used in targeted cancer therapy, such as Avapritinib. eurekaselect.comnih.gov
mGluR5 Antagonists: A series of phenylethynyl-pyrrolo[1,2-a]pyrazines have been reported as potent and selective non-competitive antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). researchgate.net These compounds are being investigated for their potential in treating neurological and psychiatric disorders. asianpubs.org
Antimicrobial Agents: Derivatives such as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) have been shown to inhibit bacterial biofilm formation and degrade cell walls in pathogenic bacteria like P. mirabilis and E. coli. researchgate.net Another derivative, hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, isolated from the marine bacterium Bacillus tequilensis, has demonstrated potent inhibitory effects against multidrug-resistant Staphylococcus aureus. rsc.org
TSPO Ligands: N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides have been designed as new ligands for the translocator protein 18 kDa (TSPO), a promising target for neuropsychotropic drugs. nih.gov One such compound, GML-11, exhibited significant anxiolytic activity at very low doses. nih.gov
Role in Synthetic Organic Chemistry as Versatile Building Blocks for Complex Heterocycles
The pyrrolo[1,2-a]pyrazine nucleus is a valuable building block in synthetic organic chemistry, enabling the construction of more complex molecular architectures. mdpi.com Various synthetic strategies have been developed to both create and utilize this scaffold.
Key synthetic approaches include:
Multicomponent Reactions (MCRs): The Ugi multicomponent reaction has been used as a key step in a short synthetic sequence to produce novel, chiral derivatives of pyrrolo[1,2-a]pyrazine. nih.gov
Cyclization Reactions: A common and efficient strategy involves starting with a pyrrole-containing substrate and building the pyrazine (B50134) ring through a cyclization process. mdpi.commdpi.com For instance, pyrrolo[1,2-a]pyrazines can be synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate (B1210297). mdpi.comresearchgate.net Palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides is another method used to form the pyrrolo[1,2-a]pyrazine core. mdpi.com
Annulation Reactions: The fusion of a pyrazinone ring to a pyrrole (B145914) derivative is a well-established method for constructing dihydropyrrolo[1,2-a]pyrazinones. mdpi.com
Tandem Reactions: Synthesis can be achieved through efficient imination/annulation tandem reactions, showcasing the scaffold's utility in streamlined synthetic pathways. researchgate.netresearchgate.net
These synthetic methodologies highlight the importance of the pyrrolo[1,2-a]pyrazine scaffold as a platform for generating diverse and complex heterocyclic compounds for various applications. researchgate.netmdpi.com
Exploration in the Development of Advanced Materials
While extensively studied in medicinal chemistry, the application of the pyrrolo[1,2-a]pyrazine scaffold in materials science is an emerging field. The inherent electronic properties of the pyrazine ring, a component of the scaffold, make it a useful building block for organic electronic materials. tandfonline.com The related pyrrolo[1,2-a]quinoxaline (PQN) structure, which possesses a dual electron donor/acceptor character, has been studied for its photofunctional properties, suggesting potential use in organic light-emitting diodes (OLEDs). nih.gov The development of pyrazine-containing polymers for applications such as thermoelectrics indicates the potential for pyrrolo[1,2-a]pyrazine derivatives to be explored for similar purposes, although specific research in this area is still nascent.
Applications in Bioimaging Technologies
The unique optical properties of certain heterocyclic systems make them ideal candidates for bioimaging probes. mdpi.com While direct studies on the bioimaging applications of 1,3,7-trimethylpyrrolo[1,2-a]pyrazine are limited, research on structurally similar compounds provides a strong basis for their potential in this area.
For example, pyrrolo[1,2-a]pyrimidines, which are structurally analogous, have been synthesized and shown to be fluorescent. acs.org These dyes absorb light in the 240–440 nm range and exhibit maximum emission wavelengths between 470–513 nm, with high quantum yields and significant Stokes shifts. acs.org Similarly, pyrrolo[1,2-a]quinoxalines have been investigated as fluorescent probes. nih.gov The inherent characteristics of N-heteroaromatic scaffolds, such as good membrane permeability and biocompatibility, make them well-suited for developing fluorescent probes for real-time monitoring of biological processes in living cells. nih.gov These findings suggest that the pyrrolo[1,2-a]pyrazine core could be functionalized to create novel probes for bioimaging applications, leveraging its stable heterocyclic structure.
In-depth Structure-Activity Relationship (SAR) Investigations for Optimized Bioactivity
Systematic Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the pyrrolo[1,2-a]pyrazine scaffold. researchgate.netresearchgate.net Research has identified key structural features that influence the biological activity of its derivatives.
Anticonvulsant Activity: For anticonvulsant derivatives, SAR studies revealed that the presence of an aromatic ring at the C-4 position is important for activity. nih.govresearchgate.net High efficacy in MES and scMET epilepsy models was particularly noted for meta-substituted analogs. nih.gov However, the orientation of substituents on the phenyl moiety had only a marginal effect on activity in the 6 Hz model of pharmacoresistant seizures. nih.gov
Anticancer Activity: In a study of pyrrolo[1,2-a]pyrazine derivatives as potential anticancer agents, the substitution pattern on an associated aromatic ring was critical. nih.gov A derivative with a 2,4-dimethoxyphenyl group was more potent in inhibiting the survival of U937 lymphoma cells than one with a single methoxy group, while a compound with a 2,5-dimethoxyphenyl moiety was ineffective, highlighting the importance of substituent placement. nih.gov
mGluR5 Antagonism: 3D-QSAR modeling of phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 antagonists provided detailed SAR insights. asianpubs.org The models indicated that electropositive groups on the aryl substituent and hydrogen bond accepting groups at another position enhance activity. Conversely, bulky substituents are not favored, while hydrophilic groups can improve biological activity. asianpubs.org
Kinase Inhibition: For the related 5H-pyrrolo[2,3-b]pyrazine scaffold, SAR studies on FGFR kinase inhibitors showed that extending a 1-methyl-1H-pyrazole group into a specific cavity of the ATP binding site could be optimized to improve potency. mdpi.com
These studies underscore how targeted chemical modifications to the pyrrolo[1,2-a]pyrazine core can lead to compounds with enhanced and specific bioactivity.
Table 1: Summary of Structure-Activity Relationship Findings for Pyrrolo[1,2-a]pyrazine Derivatives
Therapeutic Area Scaffold Position/Region Favorable Substituents/Features Unfavorable Substituents/Features Reference Anticonvulsants C-4 Phenyl Ring meta-substitution for MES & scMET activity Orientation has minimal effect in 6 Hz model [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHb0Q5ZHkovM2JLx7cc5TgZ0w0KGEuQExl5g3lGHQ4m8XouLQNmaLIwqaVtbBslss5Y3E2nIwn_MGVyicUHSCE3K0OAG5or5KzRNyhnngaQHlgDWzdFrOYsep8nu4dvfIkiiden)] Anticancer (U937 Cells) Aromatic Ring Substituents 2,4-dimethoxyphenyl group enhances potency 2,5-dimethoxyphenyl group is ineffective [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETOOLF0d6VGA23Rs9PZc0WBiwPqOUH5AlKpC-YmDwGH9gNAqMxhs8LVqGaZ5zpd-Bz7rdHN_aJ2H0RutlBMI3hNmhMVncr5SH404PUas8oUAnx18P5fSf9a4tY7QCgxvnrpQvm)] mGluR5 Antagonism Aryl Substituent Electropositive groups Bulky groups [ asianpubs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEOrrRpDqaRXDojPQLU0a6-jh3OrdeA_C0eOh5D_EJwqtnynOsiIzygEhBMc6bBZLZit83-1GO7WrlL8xKHNIsGOgDaa3er4_WSIcAw-TMz1CTYoBx1ySPsFFGwgtgVRytu5_zbwh9n7vMNurnUAO-6EpdcQ%3D%3D)] mGluR5 Antagonism 'R' Substituent Hydrogen bond acceptors; Hydrophilic groups Bulky groups [ asianpubs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEOrrRpDqaRXDojPQLU0a6-jh3OrdeA_C0eOh5D_EJwqtnynOsiIzygEhBMc6bBZLZit83-1GO7WrlL8xKHNIsGOgDaa3er4_WSIcAw-TMz1CTYoBx1ySPsFFGwgtgVRytu5_zbwh9n7vMNurnUAO-6EpdcQ%3D%3D)]
Emerging Research Directions and Interdisciplinary Collaborative Studies
The versatility of the pyrrolo[1,2-a]pyrazine scaffold positions it at the forefront of several emerging research areas. Future investigations are likely to expand beyond its established roles in neurology and oncology. The demonstrated antimicrobial and antifungal properties suggest a promising avenue for developing new agents to combat drug-resistant pathogens. researchgate.netmdpi.com
Interdisciplinary collaborations will be key to unlocking the full potential of this scaffold. The fusion of medicinal chemistry with materials science could lead to the development of novel biocompatible materials or drug-eluting devices. Furthermore, collaborations between synthetic chemists and experts in biophotonics could yield highly specific and sensitive fluorescent probes for advanced cellular imaging and diagnostics, building on the photophysical potential of related heterocyclic systems. nih.govacs.org Continued exploration of diverse synthetic methodologies will also allow for the creation of more complex and functionally diverse molecular libraries, paving the way for the discovery of new biological activities and therapeutic applications. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrrolo[1,2-a]pyrazine derivatives, and how are they optimized for regioselectivity?
- Methodology : Pyrrolo[1,2-a]pyrazine derivatives are synthesized via acid-catalyzed cyclodehydration of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines. Regioselectivity challenges with unsymmetrical diamines (e.g., 4-fluoro-o-phenylenediamine) are addressed using X-ray crystallography to confirm regioisomer structures . Optimization involves adjusting catalysts (e.g., TFA/DMSO vs. DBSA/toluene) to improve yields for sensitive substrates .
Q. How are pyrrolo[1,2-a]pyrazine derivatives characterized structurally and functionally?
- Methodology : Key techniques include:
- 1H/13C NMR : Assigns substituent positions and confirms regioisomerism .
- HRMS (ESI-QTOF) : Validates molecular weight and purity (e.g., m/z [M + Na]+ for 8c: 324.0912 vs. calcd 324.0907) .
- X-ray crystallography : Resolves ambiguous structures (e.g., CCDC 1919367 for 8c) .
Q. What are the foundational photophysical properties of pyrrolo[1,2-a]pyrazine hybrids?
- Methodology : Solid-state fluorescence spectroscopy reveals deep blue emission (λem ~400–450 nm) in benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids. Substituent effects (e.g., methoxy groups) are quantified via emission intensity comparisons in solution vs. aggregated states .
Advanced Research Questions
Q. How can enantioselective synthesis of pyrrolo[1,2-a]pyrazine derivatives be achieved, and what factors influence stereochemical outcomes?
- Methodology : Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts yields chiral tetrahydropyrrolo[1,2-a]pyrazines with up to 95% ee. Critical factors include:
- Additives : Cs₂CO₃ suppresses racemization by neutralizing acidic byproducts .
- Substrate design : Electron-withdrawing groups on the pyrazinium salt enhance enantioselectivity .
Q. What strategies resolve contradictions in reaction yields when synthesizing complex hybrids?
- Methodology : Conflicting yields in cyclization reactions (e.g., 8n, 8p) are addressed by:
- Catalyst screening : TFA/DMSO vs. DBSA/toluene for acid-sensitive substrates .
- Reaction monitoring : TLC and HPLC track intermediate stability to minimize decomposition .
Q. How do structural modifications impact biological activity in pyrrolo[1,2-a]pyrazine derivatives?
- Methodology : Structure-activity relationship (SAR) studies combine:
- In vitro assays : Anti-inflammatory activity via LPS-induced cytokine suppression (e.g., hybrid pyrazole-imidazo[1,2-a]pyrazines) .
- Mechanistic studies : Cyclic AMP modulation in cardiac tissue to identify phosphodiesterase inhibition (e.g., 5-bromoimidazo[1,2-a]pyrazine) .
Q. What mechanistic insights explain substituent-dependent fluorescence quenching in solid-state pyrrolo[1,2-a]pyrazine derivatives?
- Methodology : Time-resolved fluorescence spectroscopy and DFT calculations correlate electron-donating substituents (e.g., methoxy) with enhanced quantum yields. Aggregation-induced emission (AIE) is disrupted by bulky groups (e.g., naphthyl), reducing intensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
